2,6-Dibromobenzaldehyde
Overview
Description
2,6-Dibromobenzaldehyde is a brominated derivative of benzaldehyde, where bromine atoms are substituted at the 2 and 6 positions of the aromatic ring. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the preparation of various chemical compounds.
Synthesis Analysis
The synthesis of 2,6-dibromobenzaldehyde derivatives has been reported to be efficient and versatile, involving a highly regioselective metal–iodine exchange (MIE) of 5-substituted 1,2,3-triiodobenzenes. The nature of substituents on the phenyl ring influences the reactivity but not the regioselectivity of the reaction. Ethyl formate is used as a formylating agent to provide the internal benzaldehyde derivatives with excellent site-selectivity. The protocol is scalable and general in scope, making it a valuable method for synthesizing these derivatives .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 2,6-dibromobenzaldehyde, they do provide insights into related compounds. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2–Caryl bond . This information suggests that in brominated benzaldehydes, the presence of bromine atoms can influence the planarity of the molecule and the orientation of the aldehyde group.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2,6-dibromobenzaldehyde, but they do describe reactions of similar brominated benzaldehydes. For instance, 2-amino-3,5-dibromobenzaldehyde can be synthesized from methyl-o-amino benzoate and bromine, followed by a series of reactions including hydrazine hydrate conversion and oxidation by K3Fe(CN)6 . Another synthesis method involves the reduction of o-nitrobenzaldehyde with iron powder, followed by bromination with NBS . These methods highlight the reactivity of brominated benzaldehydes and their amenability to various chemical transformations.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Derivatives: 2-Amino-3,5-dibromobenzaldehyde, a compound closely related to 2,6-Dibromobenzaldehyde, was synthesized through a multi-step process involving bromination and oxidation. This synthesis showcases the potential for generating various brominated benzaldehyde derivatives with specific functional groups for further chemical transformations (Xue Hua-yu, 2007). Similarly, another synthesis route was presented, emphasizing the versatility in synthesizing amino-dibromobenzaldehydes which can serve as intermediates for further chemical synthesis (Feng Dan-q, 2013).
Material Science and Catalysis
- Palladium-Catalyzed Cross-Coupling: A review highlighted the application of 2-bromobenzaldehydes in the synthesis of compounds with potential biological, medicinal, and material applications under palladium-catalyzed conditions. This reflects the significance of bromobenzaldehydes in facilitating complex chemical syntheses (Munmun Ghosh & J. Ray, 2017).
Organic Synthesis and Ligand Chemistry
- Complex Formation: The utility of 2-Amino-3,5-dibromobenzaldehyde in forming novel ligand systems through self-condensation and further interaction with tungsten complexes was demonstrated. This application underscores the role of brominated benzaldehydes in the synthesis of organometallic complexes with potential for catalysis and material science applications (C. Redshaw, A. P. Wood, & M. Elsegood, 2007).
Environmental Chemistry
- Photolysis Studies: Research on the photolysis of dinitrotoluenes in seawater showed the formation of dinitrobenzaldehydes as products, indicating the environmental fate and transformation of nitroaromatic compounds. Although not directly involving 2,6-Dibromobenzaldehyde, this study provides insights into the behavior of similar aromatic aldehydes in environmental processes (D. L. Prak et al., 2013).
Safety And Hazards
2,6-Dibromobenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
2,6-dibromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYNSAUGVGAOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505654 | |
Record name | 2,6-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromobenzaldehyde | |
CAS RN |
67713-23-9 | |
Record name | 2,6-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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